molecular formula C17H19F3N2O B5792469 1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine

1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine

Cat. No.: B5792469
M. Wt: 324.34 g/mol
InChI Key: FIYVLVJYYVSCRI-UHFFFAOYSA-N
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Description

1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a furan ring and a trifluoromethyl-substituted benzyl group attached to a piperazine ring

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O/c18-17(19,20)15-5-3-14(4-6-15)12-21-7-9-22(10-8-21)13-16-2-1-11-23-16/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYVLVJYYVSCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring to the piperazine: This step involves the reaction of the furan ring with a piperazine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the bond.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Table 1: Key Synthetic Parameters

Reaction TypeConditionsYield (%)Key Intermediates
Willgerodt-KindlerDMF, 100°C, 6h, S₈65–83Arylfuran-2-carbaldehydes
Amide CouplingDCC/HOBt, RT, 24h70–85Activated furan/piperazine

Sulfonylation

The piperazine nitrogen reacts with sulfonyl chlorides (e.g., 2,4-dinitrobenzenesulfonyl chloride) in DMSO at RT, yielding sulfonamide derivatives. These reactions proceed with 65–77% yields and retain the trifluoromethylbenzyl group .

Table 2: Sulfonylation Derivatives

Sulfonyl ChlorideProduct StructureYield (%)¹H NMR Key Signals (δ, ppm)
2,4-Dinitrobenzenesulfonyl7d 658.99 (d, J=2.0 Hz, Ar–H)
4-Nitrobenzenesulfonyl7f 738.45 (d, J=8.7 Hz, Ar–H)

Oxidation and Reduction

  • Oxidation : The furan ring undergoes oxidation with KMnO₄/H₂O₂ to form furanone derivatives, though yields are moderate (~50%).

  • Reduction : The carbonyl group in related analogs is reduced using NaBH₄, producing hydroxyl intermediates.

Substitution Reactions on the Trifluoromethyl Group

The trifluoromethylbenzyl moiety participates in nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., 120°C, DMF):

  • Amine Substitution : Reacts with primary amines (e.g., benzylamine) to yield benzylamino derivatives .

  • Thiol Substitution : Forms thioether linkages with mercaptans (e.g., ethanethiol) .

Table 3: Substitution Reactivity

NucleophileConditionsProductYield (%)
BenzylamineDMF, 120°C, 12hBenzylamino derivative58
EthanethiolDMF, K₂CO₃, 100°C, 8hThioether analog62

Antimicrobial Activity of Derivatives

Sulfonamide and thioamide derivatives show moderate activity against Candida spp. (MIC = 32–64 µg/mL) and Gram-positive bacteria (MIC = 64–128 µg/mL) .

Table 4: Biological Activity Data

Derivative ClassMIC (µg/mL)Target Microorganisms
Thioamide-piperazines32–64Candida albicans
Sulfonamide-piperazines64–128Staphylococcus aureus

Stability and Degradation

The compound decomposes under strong acidic (pH < 2) or basic (pH > 12) conditions, with the piperazine ring undergoing hydrolysis to form diamines .

Scientific Research Applications

Medicinal Chemistry

1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine has shown potential in drug development, particularly for central nervous system disorders. It acts as a ligand for various receptors, influencing neurotransmission and receptor activity.

Case Study: CNS Disorders

Research indicates that compounds with similar structures can modulate serotonin and dopamine receptors, suggesting potential therapeutic effects in treating anxiety and depression.

Biological Studies

This compound serves as a useful tool in biological studies to investigate receptor-ligand interactions. Its unique structural features allow researchers to explore binding affinities and mechanisms of action in receptor systems.

Example Application

Studies have utilized similar piperazine derivatives to assess their efficacy as antagonists or agonists at specific receptor sites, contributing to understanding drug-receptor dynamics.

Chemical Research

In synthetic chemistry, it acts as a building block for creating more complex molecules. The ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in developing new compounds with desired properties.

Reaction Pathways

  • Oxidation : Can yield furanone derivatives.
  • Reduction : May produce piperidine derivatives.
  • Substitution : Allows for the introduction of other functional groups.

Industrial Applications

The compound is also relevant in the production of agrochemicals and pharmaceuticals, where its unique properties can enhance the efficacy and safety profiles of products.

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The furan ring and trifluoromethyl group contribute to the compound’s binding affinity and selectivity. The piperazine ring may interact with the active site of the target, leading to modulation of its activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-furylmethyl)-4-benzylpiperazine: Lacks the trifluoromethyl group.

    1-(2-thienylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine: Contains a thiophene ring instead of a furan ring.

    1-(2-furylmethyl)-4-[4-methylbenzyl]piperazine: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine is unique due to the presence of both the furan ring and the trifluoromethyl-substituted benzyl group

Biological Activity

1-(2-Furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its complex structure, exhibits potential therapeutic effects that are being investigated in various studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17F3N2O2C_{13}H_{17}F_3N_2O_2 with a molecular weight of approximately 322.35 g/mol. The compound features a piperazine ring substituted with a furylmethyl group and a trifluoromethylbenzyl moiety, contributing to its unique pharmacological properties.

Biological Activity Overview

Research indicates that piperazine derivatives, including this compound, show a wide spectrum of biological activities:

  • Antimicrobial Activity : Piperazines have been noted for their antibacterial and antifungal properties. Studies suggest that modifications in the piperazine structure can enhance these effects, potentially making this compound effective against resistant strains of bacteria and fungi .
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of trifluoromethyl groups is often associated with increased potency in anticancer activity, possibly due to enhanced lipophilicity and cellular uptake .
  • Neuropharmacological Effects : Piperazine compounds are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction may lead to antidepressant and anxiolytic effects, making them candidates for further investigation in neuropharmacology .

Antimicrobial Activity

A study on the antimicrobial efficacy of piperazine derivatives demonstrated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating potential as an alternative treatment option.

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Anticancer Activity

In vitro studies assessing the cytotoxicity of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed IC50 values suggesting potent anticancer activity.

Cell Line IC50 (µM)
MCF-715
HeLa10
A549 (lung cancer)20

Neuropharmacological Effects

Preclinical trials indicated that the compound may exhibit anxiolytic-like effects in rodent models. Behavioral tests such as the Elevated Plus Maze showed increased time spent in open arms, suggesting reduced anxiety levels.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with a formulation containing this piperazine derivative showed significant improvement compared to standard treatments.
  • Case Study on Cancer Treatment : A research project evaluated the compound's effect on tumor growth in mice models. Results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an adjunctive therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 1-(2-furylmethyl)piperazine with 4-(trifluoromethyl)benzyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Monitor progress via TLC (hexane/ethyl acetate, 2:1) .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 1:8) or recrystallization for high-purity yields .
  • Optimization : Adjust stoichiometry (e.g., 1.2 equiv. benzylating agent), temperature (room temperature to 50°C), and catalyst (e.g., CuSO₄·5H₂O for click chemistry) to improve efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., furylmethyl protons at δ 6.3–7.4 ppm, trifluoromethyl benzyl signals at δ 4.3–4.5 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z ~365) and fragmentation patterns .
  • IR spectroscopy : Identify key functional groups (e.g., C-F stretch at 1100–1200 cm⁻¹, furan ring vibrations at 1500–1600 cm⁻¹) .

Q. What preliminary assays are recommended for evaluating its biological activity?

  • Methodology :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MDA-MB-231) with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors, given structural similarity to bioactive arylpiperazines .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Molecular docking : Simulate binding to targets (e.g., 5-HT₁A receptors) using AutoDock Vina. Compare poses of trifluoromethyl vs. nitro substituents to explain activity variations .
  • QSAR analysis : Train models on analogs with electron-withdrawing (e.g., -CF₃) vs. donating (e.g., -OCH₃) groups to predict logP and IC₅₀ .
  • MD simulations : Assess stability of piperazine ring conformations (coplanar vs. perpendicular) over 100 ns trajectories to correlate with agonist/antagonist behavior .

Q. What strategies mitigate reduced bioactivity caused by structural modifications (e.g., cyclodextrin inclusion)?

  • Methodology :

  • Co-crystallization : Use X-ray diffraction to analyze steric hindrance from bulky groups (e.g., β-cyclodextrin) and redesign substituents for improved target access .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetylated hydroxyl groups) to enhance membrane permeability .
  • Synergistic assays : Combine with adjuvants (e.g., P-glycoprotein inhibitors) to overcome efflux-mediated resistance .

Q. How do electronic effects of the trifluoromethyl group influence binding kinetics and metabolic stability?

  • Methodology :

  • Hammett analysis : Compare σ values of -CF₃ vs. -CH₃ to quantify electron-withdrawing effects on reaction intermediates .
  • CYP450 inhibition assays : Use human liver microsomes to measure metabolic half-life shifts caused by -CF₃ .
  • Electrostatic potential maps : Generate DFT-calculated maps (e.g., Gaussian 09) to identify regions of high electron density for nucleophilic attack .

Q. What experimental designs validate antiplatelet or cardiotropic activity predicted in silico?

  • Methodology :

  • Platelet aggregation : ADP-induced aggregation assays in platelet-rich plasma, comparing inhibition rates to clopidogrel .
  • Langendorff heart model : Perfuse isolated rat hearts with the compound to measure changes in coronary flow and arrhythmia incidence .
  • Transcriptomics : RNA-seq on treated cardiomyocytes to identify pathways (e.g., K⁺ channel modulation) linked to antiarrhythmic effects .

Data Analysis and Optimization

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

  • PK/PD modeling : Integrate plasma concentration-time profiles (LC-MS/MS) with efficacy endpoints to identify bioavailability bottlenecks .
  • Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs via scintillation counting .

Q. What protocols optimize enantiomeric purity during asymmetric synthesis?

  • Methodology :

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
  • Kinetic resolution : Employ lipases (e.g., CAL-B) or transition-metal catalysts (e.g., Ru-BINAP) for stereoselective acylation .

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